Cas no 1781044-00-5 (2-Bromoquinoline-6-carboxylic acid)

2-Bromoquinoline-6-carboxylic acid is a brominated quinoline derivative with a carboxylic acid functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enables further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. The quinoline scaffold contributes to its utility in medicinal chemistry, often employed in the development of bioactive molecules. The compound is characterized by its high purity and stability, making it suitable for precise synthetic applications. Proper handling and storage are recommended to maintain its integrity.
2-Bromoquinoline-6-carboxylic acid structure
1781044-00-5 structure
Product Name:2-Bromoquinoline-6-carboxylic acid
CAS No:1781044-00-5
MF:C10H6BrNO2
MW:252.064141750336
MDL:MFCD28048453
CID:4615391
PubChem ID:73012539
Update Time:2025-08-05

2-Bromoquinoline-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromoquinoline-6-carboxylic acid
    • AMY26042
    • 6-Quinolinecarboxylic acid, 2-bromo-
    • K10090
    • CS-0448420
    • AKOS030529510
    • 1781044-00-5
    • MFCD28048453
    • AS-49673
    • MDL: MFCD28048453
    • Inchi: 1S/C10H6BrNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
    • InChI Key: IPCCYCRPAKUXEA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C=C(C(=O)O)C=CC2=N1

Computed Properties

  • Exact Mass: 250.958
  • Monoisotopic Mass: 250.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.2

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Additional information on 2-Bromoquinoline-6-carboxylic acid

2-Bromoquinoline-6-carboxylic Acid: A Comprehensive Overview

2-Bromoquinoline-6-carboxylic acid, also known by its CAS registry number CAS No. 1781044-00-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The presence of the bromine atom at the 2-position and the carboxylic acid group at the 6-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.

The synthesis of 2-Bromoquinoline-6-carboxylic acid typically involves multi-step processes that often begin with the preparation of quinoline derivatives. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with carbonyl compounds under acidic conditions. Subsequent bromination at the 2-position and introduction of the carboxylic acid group at the 6-position are achieved through carefully controlled electrophilic substitution reactions. These steps require precise reaction conditions to ensure high yields and selectivity, reflecting the compound's structural complexity.

In recent years, 2-Bromoquinoline-6-carboxylic acid has garnered attention due to its potential applications in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-Bromoquinoline-6-carboxylic acid could serve as a lead compound for developing novel therapeutic agents.

Beyond pharmacology, this compound has also found utility in materials science. Its aromatic structure and functional groups make it suitable for applications in organic electronics, such as in the development of semiconducting polymers or organic light-emitting diodes (OLEDs). Recent advancements in this area have highlighted its ability to enhance charge transport properties when incorporated into conjugated systems. This dual functionality underscores its importance as both a chemical building block and a functional material.

The study of 2-Bromoquinoline-6-carboxylic acid has been further enriched by computational chemistry techniques. Advanced molecular modeling tools have enabled researchers to predict its electronic properties, reactivity, and interactions with biological targets with unprecedented accuracy. For example, density functional theory (DFT) calculations have provided insights into its π-electron distribution and reactivity toward nucleophilic attack or electrophilic substitution. These computational studies complement experimental work, accelerating the discovery process and guiding future research directions.

In conclusion, 2-Bromoquinoline-6-carboxylic acid, with its unique structure and versatile functional groups, represents a valuable compound in contemporary chemical research. Its applications span from drug discovery to materials science, driven by ongoing advancements in synthetic methodologies and computational modeling. As researchers continue to explore its potential, this compound is poised to contribute significantly to both academic and industrial advancements.

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